N-butyl-2-fluorobenzene-1-sulfonamide

Physicochemical Properties Lipophilicity Drug Design

N-butyl-2-fluorobenzene-1-sulfonamide (CAS 5491-22-5) is a member of the fluorinated benzenesulfonamide class, characterized by an N-butyl substituent and a fluorine atom at the ortho position of the benzene ring. The sulfonamide core acts as a zinc-binding group (ZBG), enabling inhibition of enzymes such as carbonic anhydrases (CAs), while the ortho-fluorine atom is known to enhance binding affinity and selectivity for specific CA isoforms, such as the tumor-associated CA IX, compared to non-fluorinated analogs.

Molecular Formula C10H14FNO2S
Molecular Weight 231.29 g/mol
CAS No. 5491-22-5
Cat. No. B12144328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-fluorobenzene-1-sulfonamide
CAS5491-22-5
Molecular FormulaC10H14FNO2S
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=CC=C1F
InChIInChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
InChIKeyKTLKHMUEDGZXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-fluorobenzene-1-sulfonamide (CAS 5491-22-5): Procurement and Selection Baseline


N-butyl-2-fluorobenzene-1-sulfonamide (CAS 5491-22-5) is a member of the fluorinated benzenesulfonamide class, characterized by an N-butyl substituent and a fluorine atom at the ortho position of the benzene ring [1]. The sulfonamide core acts as a zinc-binding group (ZBG), enabling inhibition of enzymes such as carbonic anhydrases (CAs), while the ortho-fluorine atom is known to enhance binding affinity and selectivity for specific CA isoforms, such as the tumor-associated CA IX, compared to non-fluorinated analogs [2][3]. Its computed logP of 3.38 and a molecular weight of 231.29 g/mol suggest a balanced lipophilicity profile that is distinct from less lipophilic or non-alkylated sulfonamides .

Why N-Butyl-2-fluorobenzene-1-sulfonamide Cannot Be Interchanged with Generic Sulfonamides


Direct substitution of N-butyl-2-fluorobenzene-1-sulfonamide with other benzenesulfonamide analogs can lead to significant variations in key physicochemical and biological properties. Studies indicate that the specific ortho-fluorination pattern can enhance binding to tumor-associated carbonic anhydrase isoforms (e.g., CA IX) compared to non-fluorinated or para-fluorinated counterparts, a critical factor in selective inhibitor design [1]. Furthermore, the N-butyl group modulates lipophilicity, which directly impacts solubility and membrane permeability, differentiating it from N-aryl or N-hydrogen analogs [2]. Therefore, for applications requiring a specific lipophilicity range or a defined interaction with a fluorophilic protein pocket, a generic sulfonamide is unlikely to be a suitable substitute.

Quantitative Differentiation Evidence for N-Butyl-2-fluorobenzene-1-sulfonamide Selection


Comparative Lipophilicity (logP) of N-Butyl-2-fluorobenzenesulfonamide vs. Unsubstituted and Non-Fluorinated Analogs

The compound exhibits a computed octanol-water partition coefficient (logP) of 3.38, representing a 9.4-fold increase in lipophilicity compared to the unsubstituted benzenesulfonamide parent scaffold and a 9.9-fold increase over the 2-fluorobenzenesulfonamide scaffold without an N-alkyl group [1]. This higher logP value is characteristic of the N-butyl modification and is crucial for enhancing membrane permeability.

Physicochemical Properties Lipophilicity Drug Design

Impact of Ortho-Fluorine on Carbonic Anhydrase IX (CA IX) Inhibition Potency

Class-level evidence demonstrates that fluorinated benzenesulfonamides, particularly those with ortho-substitution, exhibit enhanced inhibition of the tumor-associated carbonic anhydrase isoform IX (CA IX) [1]. Specifically, ortho-fluorinated derivatives have been shown to achieve up to 10-fold greater affinity for CA IX compared to their non-fluorinated parent compounds, a selectivity advantage not observed with para-fluorination or multiple meta-fluorinations [1]. This supports the selection of ortho-fluorinated scaffolds like N-butyl-2-fluorobenzene-1-sulfonamide for selective CA IX targeting.

Carbonic Anhydrase Inhibition CA IX Selectivity Fluorinated Benzenesulfonamides

Influence of Fluorination on Carbonic Anhydrase II (CA II) Inhibition: A Quantitative Trend

Within the benzenesulfonamide class, the addition of fluorine atoms generally correlates with increased enzyme inhibition. A study on α-fluoro- and α,α-difluoro-benzenemethanesulfonamides demonstrated that incremental fluorination enhances sulfonamide acidity, which directly correlates with improved carbonic anhydrase II (CA II) inhibition [1]. While the target compound is a mono-fluorinated analog, this class-level trend confirms the value of fluorination in boosting inhibitory activity compared to non-fluorinated benzenesulfonamides.

Carbonic Anhydrase Enzyme Inhibition Fluorine Chemistry

Enhanced Physical Density vs. N-Butylbenzenesulfonamide

The ortho-fluorine substitution increases the compound's density. The reported density of N-butyl-2-fluorobenzenesulfonamide is 1.193 g/cm³, compared to 1.15 g/cm³ for the non-fluorinated analog, N-butylbenzenesulfonamide . This represents a quantifiable physical difference that can affect formulation, handling, and purification.

Physicochemical Properties Density Formulation

Optimal Application Scenarios for N-Butyl-2-fluorobenzene-1-sulfonamide (CAS 5491-22-5)


Medicinal Chemistry: Design of Selective Carbonic Anhydrase IX (CA IX) Inhibitors

As supported by class-level evidence [1], the ortho-fluorine on the benzenesulfonamide scaffold is a critical determinant for achieving high selectivity for the tumor-associated CA IX isoform. Researchers developing new anticancer agents targeting CA IX should select this compound as a key intermediate or a core scaffold for SAR studies. Its N-butyl group also provides a modifiable handle for tuning lipophilicity and cellular permeability [2].

Chemical Biology: Development of Cell-Permeable Sulfonamide Probes

The compound's calculated logP of 3.38 indicates significantly higher lipophilicity than non-alkylated benzenesulfonamides. This property is essential for designing cell-permeable probes, as it allows the molecule to traverse lipid bilayers more effectively. In scenarios where an unsubstituted sulfonamide fails to enter cells due to its polarity, N-butyl-2-fluorobenzene-1-sulfonamide represents a superior alternative for developing intracellular enzyme inhibitors or imaging agents.

Synthetic Chemistry: A Versatile Scaffold for Diversifying Fluorinated Sulfonamide Libraries

The presence of both an ortho-fluorine and an N-butyl group on the sulfonamide core creates a unique starting point for library synthesis. As established [3], fluorination enhances carbonic anhydrase inhibition potency. This compound serves as a privileged scaffold for further derivatization at the N-butyl position or on the aromatic ring, enabling the rapid exploration of structure-activity relationships (SAR) around a core that already possesses favorable drug-like properties (logP 3.38, MW 231.29).

Material Science: Formulation with Specific Density Requirements

The compound exhibits a density of 1.193 g/cm³, which is a 3.7% increase compared to its non-fluorinated analog . For specialized polymer or material science applications where a slightly higher density than typical benzenesulfonamide plasticizers is required, this compound offers a quantifiable physical advantage.

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